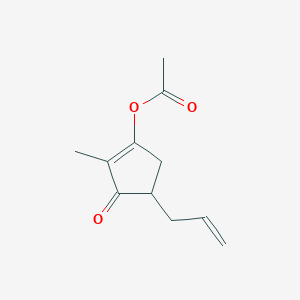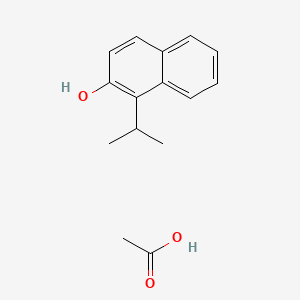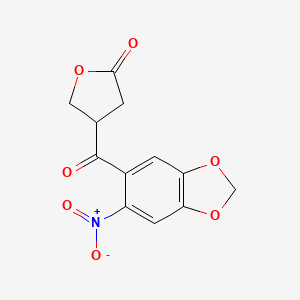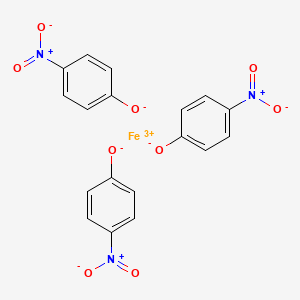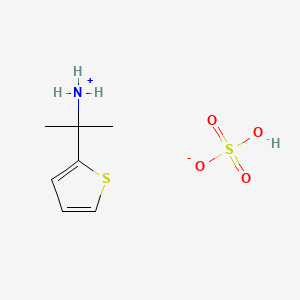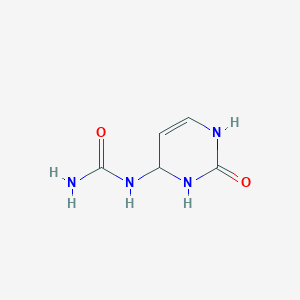
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea is a nitrogen-rich heterocyclic compound that has gained significant attention in various fields of science due to its unique chemical structure and diverse biological activities. This compound is a derivative of pyrimidine, a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone. This compound is known for its multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea can be achieved through various methods. One of the most common synthetic routes involves the Biginelli reaction, a multicomponent reaction that was first introduced for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines. This reaction involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea under mild reaction conditions .
Another approach involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. This method uses eco-friendly lactic acid as a green catalyst and operates under solvent-free conditions, making it an environmentally benign process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Biginelli reaction. The process is optimized for high yield and cost-effectiveness, utilizing readily available and cost-effective starting materials. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the Biginelli reaction typically requires acidic conditions and a catalyst to proceed efficiently .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrimidines and their derivatives. These products exhibit a wide range of biological activities and are used in various scientific research applications .
Aplicaciones Científicas De Investigación
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound is also used in the development of new drugs and therapeutic agents .
In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the formulation of products with enhanced efficacy and stability .
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the replication of viruses, making it a potential antiviral agent .
Comparación Con Compuestos Similares
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea can be compared with other similar compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives. These compounds share a similar chemical structure but differ in their substituents and functional groups. The unique properties of this compound, such as its high stability and broad spectrum of biological activities, make it distinct from other related compounds .
List of Similar Compounds:- 2-Oxo-1,2,3,4-tetrahydropyrimidine
- 2-Thioxo-1,2,3,4-tetrahydropyrimidine
- 2-Imino-1,2,3,4-tetrahydropyrimidine
- 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones
Propiedades
Número CAS |
66066-98-6 |
|---|---|
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)urea |
InChI |
InChI=1S/C5H8N4O2/c6-4(10)8-3-1-2-7-5(11)9-3/h1-3H,(H3,6,8,10)(H2,7,9,11) |
Clave InChI |
DDVYKPUOGANJBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)NC1NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
